N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
Overview
Description
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O4. It is a derivative of acetanilide, where the acetanilide core is substituted with methoxy, methyl, and nitro groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide typically involves the nitration of 4-methoxy-2-methylacetanilide. The process begins with the acetylation of 4-methoxy-2-methylaniline to form 4-methoxy-2-methylacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-Methoxy-2-methyl-5-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Methoxy-2-methyl-5-nitrobenzoic acid and ammonia.
Scientific Research Applications
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: Used as a starting material for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-2-methylphenyl)acetamide: Lacks the nitro group, resulting in different chemical and biological properties.
N-(4-Methoxy-5-nitrophenyl)acetamide: Lacks the methyl group, affecting its reactivity and applications.
N-(4-Methyl-5-nitrophenyl)acetamide: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is unique due to the presence of all three substituents (methoxy, methyl, and nitro) on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-10(16-3)9(12(14)15)5-8(6)11-7(2)13/h4-5H,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWZBZKJRZMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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